molecular formula C7H4ClF2NO B8812909 2-Chloro-3,4-difluorobenzamide CAS No. 924626-67-5

2-Chloro-3,4-difluorobenzamide

Cat. No.: B8812909
CAS No.: 924626-67-5
M. Wt: 191.56 g/mol
InChI Key: DLSYANLPZHLADU-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluorobenzamide (CAS 924626-67-5) is an organic compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 g/mol . It belongs to the class of fluorinated benzamides, which are significant scaffolds in medicinal chemistry and pharmaceutical research due to their unique physicochemical properties . Fluorinated benzamides are frequently investigated as key intermediates in the synthesis of more complex molecules, such as potential pharmaceutical agents. For instance, related difluorobenzamide structures are integral components in experimental compounds, including those studied for their interaction with cellular kinases . The specific substitution pattern of chlorine and fluorine atoms on the benzamide core makes this compound a valuable building block in drug discovery and materials science, particularly for creating molecules with specific stereoelectronic properties. As a reagent, it must be handled by qualified professionals. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

924626-67-5

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

2-chloro-3,4-difluorobenzamide

InChI

InChI=1S/C7H4ClF2NO/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H2,11,12)

InChI Key

DLSYANLPZHLADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)Cl)F)F

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3,4 Difluorobenzamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations within a molecule. mdpi.com For 2-Chloro-3,4-difluorobenzamide, these methods are crucial for confirming the presence of the amide group and the halogen substituents.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. nih.gov The resulting spectrum displays absorption bands at specific wavenumbers corresponding to characteristic functional groups.

For this compound, the key functional groups are the primary amide (–CONH₂) and the substituted benzene (B151609) ring. The N-H stretching vibrations of the primary amide typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. The intense C=O stretching vibration, known as the Amide I band, is expected to be prominent around 1680-1650 cm⁻¹. The N-H bending vibration, or Amide II band, usually occurs near 1650-1600 cm⁻¹.

The aromatic ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The in-ring C=C stretching vibrations typically produce bands in the 1600-1450 cm⁻¹ region. Furthermore, the presence of halogen substituents can be identified by their stretching vibrations at lower wavenumbers. The C-F stretching modes are expected to produce strong bands in the 1300-1000 cm⁻¹ range, while the C-Cl stretch appears at a lower frequency, typically between 800-600 cm⁻¹. A study on the related compound 4-ethoxy-2,3-difluoro benzamide (B126) showed characteristic C-F stretching bands within this region. researchgate.net

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
N-H Stretch (Amide)3400 - 3200Medium-Strong
C-H Stretch (Aromatic)3100 - 3000Variable
C=O Stretch (Amide I)1680 - 1650Strong
N-H Bend (Amide II)1650 - 1600Medium
C=C Stretch (Aromatic)1600 - 1450Medium-Weak
C-F Stretch1300 - 1000Strong
C-Cl Stretch800 - 600Medium-Strong

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light resulting from molecular vibrations. mdpi.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations. nih.gov

In the Raman spectrum of this compound, the aromatic C=C ring stretching vibrations are expected to be strong. The symmetric C-F stretching vibrations would also be clearly visible. Analysis of related molecules like 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives has utilized Raman spectroscopy to assign vibrational modes successfully. scielo.br Theoretical calculations on similar structures, such as 4-ethoxy-2,3-difluoro benzamide, have been used to simulate and assign Raman active modes, providing a basis for interpreting the experimental spectrum of the target compound. researchgate.net The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F. mdpi.com

The ¹H NMR spectrum of this compound is expected to show signals for the amide protons and the aromatic protons. The two protons of the amide group (–NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The benzene ring has two remaining protons. Their signals would be located in the downfield aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The signal for the proton at C5 would likely be a doublet of doublets, split by the adjacent proton at C6 and the fluorine at C4. The proton at C6 would also appear as a complex multiplet, split by the proton at C5 and the fluorine at C4. The magnitude of the coupling constants (J-values) provides critical information about the relative positions of the coupled nuclei.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom. The carbonyl carbon (C=O) of the amide group will be the most downfield signal, typically appearing in the range of 165-170 ppm.

The six aromatic carbons will have signals in the 110-160 ppm region. The carbons directly bonded to the highly electronegative fluorine atoms (C3 and C4) will show large C-F coupling constants, appearing as doublets or doublet of doublets in the proton-coupled spectrum. The carbon attached to chlorine (C2) and the unsubstituted carbons (C1, C5, C6) will also have distinct chemical shifts influenced by the substituent pattern. For example, in related difluorobenzamides, carbons bonded to fluorine exhibit characteristic splitting patterns that are invaluable for assignment. mdpi.com

SpectroscopyNucleus/GroupExpected Chemical Shift (ppm)Expected Multiplicity / Coupling
¹H NMR-NH₂Variable (broad)Singlet (broad)
Ar-H (at C5)~7.0 - 8.5Doublet of Doublets (dd)
Ar-H (at C6)~7.0 - 8.5Multiplet (m)
¹³C NMRC=O~165 - 170Singlet
C-F~140 - 160Large ¹JCF and ²JCF coupling
C-Cl~125 - 140Singlet
Ar-C, Ar-CH~110 - 135Singlets or doublets due to C-F coupling
¹⁹F NMRF (at C3)~ -110 to -140Doublet (due to F-F coupling)
F (at C4)~ -130 to -150Doublet (due to F-F coupling)
Note: Chemical shifts are estimations based on general principles and data from related compounds. Actual values may vary based on solvent and experimental conditions.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an essential technique for characterization. acgpubs.org It offers a wide range of chemical shifts, making it highly sensitive to the local electronic environment of each fluorine nucleus. acgpubs.orgrsc.org

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, as the fluorine atoms at positions C3 and C4 are in different chemical environments. These signals would likely appear as doublets due to coupling with each other (³JFF). Further coupling to adjacent protons (e.g., H5 coupling to F4) would add complexity to the signals, appearing as doublets of doublets. The chemical shifts for aromatic fluorine atoms typically fall within the range of -100 to -170 ppm relative to a standard like CFCl₃. ucsb.edu Studies on other fluorinated benzamides confirm that the chemical shifts and coupling patterns are highly diagnostic of the substitution pattern on the aromatic ring. mdpi.commdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational data between different nuclei within a molecule, which is crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals that cannot be resolved by one-dimensional NMR alone. wiley-vch.degoogle.com These techniques map out the bonding framework and spatial relationships within the molecule.

Correlation Spectrometry (COSY): The COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). nih.gov For this compound, the primary expected correlation would be between the two adjacent aromatic protons, H-5 and H-6. A cross-peak between the signals of these two protons would confirm their neighboring positions on the benzene ring.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These are inverse-detected heteronuclear correlation experiments that reveal one-bond correlations between protons and the carbons to which they are directly attached. googleapis.com An HSQC spectrum of this compound would show direct correlations between the signals of the aromatic protons (H-5, H-6) and their corresponding carbon atoms (C-5, C-6). wiley-vch.de This is instrumental in assigning the carbon signals of the protonated aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (²J and ³J couplings). sigmaaldrich.com This technique is particularly useful for identifying quaternary (non-protonated) carbons. For this compound, key HMBC correlations would be expected from the aromatic protons (H-5 and H-6) to the surrounding quaternary carbons (C-1, C-2, C-3, C-4) and the carbonyl carbon (C=O). The amide protons (-NH₂) would also be expected to show correlations to the carbonyl carbon and the aromatic C-1.

Table 1: Expected 2D NMR Correlations for this compound

Proton Expected COSY Correlations (with Proton) Expected HMQC/HSQC Correlations (with Carbon) Expected HMBC Correlations (with Carbon)
H-5 H-6 C-5 C-1, C-3, C-4, C-6
H-6 H-5 C-6 C-1, C-2, C-4, C-5, C=O

| -NH₂ | None | None | C=O, C-1 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule. caymanchem.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. bldpharm.com For this compound, the molecular formula is C₇H₄ClF₂NO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table 2: Calculated Exact Mass for this compound

Molecular Formula Isotope Calculated Exact Mass (Da)
C₇H₄³⁵ClF₂NO ³⁵Cl 190.9949

The presence of chlorine is readily identified in the mass spectrum by the characteristic M+ and M+2 isotopic pattern, with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pathways and Structural Insights

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound is expected to proceed through several predictable pathways based on its functional groups.

Key expected fragmentation events include:

Alpha-cleavage: Loss of the amino group (•NH₂) from the molecular ion is a common pathway for primary amides, leading to the formation of a benzoyl cation.

Loss of CO: The resulting benzoyl cation can then lose a neutral carbon monoxide (CO) molecule.

Loss of Halogens: Cleavage of the carbon-halogen bonds can occur, leading to the loss of chlorine (•Cl) or fluorine (•F) radicals.

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl isotope) Proposed Fragment Ion Proposed Neutral Loss
191 [C₇H₄ClF₂NO]⁺• (Molecular Ion) -
175 [C₇H₃ClF₂O]⁺ •NH
174 [C₇H₂ClF₂O]⁺ •NH₂
146 [C₆H₂ClF₂]⁺ •NH₂ + CO

Analysis of these fragmentation pathways provides strong corroborative evidence for the arrangement of the atoms within the this compound molecule.

Table of Compounds Mentioned

Compound Name
This compound
2-bromo-3,4-difluorobenzonitrile
2,6-Difluorobenzamides
3-Chloro-2,4-difluorobenzamide
N-(6-chloro-3-pyridinyl)-3,4-difluoro-benzamide
N-{2-Amino-6-[(4-fluorobenzyl)thio]pyridin-3-yl}-3,4-difluorobenzamide

Crystallographic Investigations and Solid State Architecture

Single-Crystal X-ray Diffraction for Absolute Structure Determination

For fluorinated benzamides, single-crystal X-ray diffraction is instrumental in establishing the absolute structure and resolving any ambiguities in molecular connectivity. The technique allows for the precise determination of the unit cell parameters and the space group in which the compound crystallizes. For instance, related benzamide (B126) derivatives have been shown to crystallize in various crystal systems, such as monoclinic (e.g., P21/n or P21/c) and orthorhombic (e.g., P212121), which significantly influences the packing of the molecules in the solid state. researchgate.netresearchgate.net The refinement of the crystal structure typically converges to low R-factors, indicating a high level of accuracy in the determined atomic positions. researchgate.net

Analysis of Molecular Conformation and Geometry

The molecular conformation of 2-Chloro-3,4-difluorobenzamide, as elucidated by crystallographic data from analogous structures, is characterized by the relative orientation of the benzamide group and the di-substituted phenyl ring. A key feature is the degree of planarity between the aromatic ring and the amide group. In many benzamide structures, the amide group is twisted out of the plane of the phenyl ring. mdpi.com This torsion is influenced by both intramolecular steric effects and intermolecular interactions within the crystal lattice.

The geometry of the molecule is defined by specific bond lengths and angles. The carbon-carbon bond lengths within the aromatic ring typically exhibit values characteristic of a delocalized π-system. The carbon-halogen and carbon-fluorine bond lengths are also determined with high precision, providing insight into the electronic effects of the substituents. The amide group (–CONH2) has a well-defined geometry, with the C=O and C-N bond lengths reflecting the partial double bond character of the C-N bond due to resonance.

Below is an interactive table summarizing typical crystallographic data for a related fluorinated benzamide, which provides a basis for understanding the expected geometry of this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)15.1112
b (Å)4.8926
c (Å)17.4796
β (°)91.167
V (ų)1292.05
Z4

Note: The data presented is for a closely related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, and serves as an illustrative example. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks (N—H···O, C—H···F, C—H···O)

Hydrogen bonds are among the most significant intermolecular interactions in the crystal structure of benzamides. researchgate.net The primary amide group (–NH2) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This leads to the formation of robust N—H···O hydrogen bonds, which often result in the formation of characteristic motifs such as dimers or extended chains. researchgate.net

In addition to the classical N—H···O hydrogen bonds, weaker C—H···O and C—H···F interactions also play a role in the supramolecular assembly. The aromatic C-H groups can act as weak hydrogen bond donors, interacting with the carbonyl oxygen or the fluorine atoms of neighboring molecules. The C—H···F interactions, although generally weaker, can be numerous and collectively contribute to the stability of the crystal packing. The dynamic nature of these hydrogen bonds has been investigated using computational methods in related systems. bohrium.com

π-π Stacking and Other Non-Covalent Interactions

Aromatic π-π stacking interactions are another important feature in the crystal packing of benzamides. These interactions occur between the electron-rich π-systems of adjacent phenyl rings. The geometry of these interactions can vary, ranging from face-to-face to edge-to-face arrangements, and they contribute significantly to the cohesive energy of the crystal. In some fluorinated benzamides, C-F···C ring stacking contacts have been observed. mdpi.com

Other non-covalent interactions, such as halogen bonds (e.g., C-Cl···O or C-Cl···N), can also influence the crystal packing. While not as strong as hydrogen bonds, these interactions can provide additional stability and directionality to the supramolecular architecture.

Crystal Packing Analysis and Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including benzamides. researchgate.netresearchgate.net Different polymorphs of a compound will have different crystal structures, resulting from variations in molecular conformation and/or intermolecular interactions. nih.gov These differences in crystal packing can lead to variations in physicochemical properties. The study of polymorphism is crucial for understanding the solid-state behavior of a compound. While specific studies on the polymorphism of this compound are not widely reported, the potential for different packing arrangements exists due to the conformational flexibility and the variety of possible intermolecular interactions.

Detailed Computational and Theoretical Analysis of this compound Currently Unavailable in Published Literature

A thorough review of available scientific literature reveals a lack of specific computational and theoretical studies focused solely on the chemical compound this compound. While extensive research exists on the computational analysis of related benzamide derivatives and other halogenated aromatic compounds, dedicated studies providing detailed data for this compound on its optimized geometry, electronic structure, frontier molecular orbitals, and other quantum chemical properties are not present in the accessed research.

Computational chemistry is a critical field for predicting molecular behavior. Techniques like Density Functional Theory (DFT) and ab initio calculations are commonly used to determine the properties outlined in the requested article. For instance, DFT studies, often using functionals like B3LYP, are standard for optimizing molecular geometry and understanding electronic structures. nih.govresearchgate.netnanobioletters.com Similarly, Frontier Molecular Orbital Analysis (HOMO-LUMO) is a staple in this field for predicting a molecule's reactivity and kinetic stability. nanobioletters.com

Research on analogous molecules, such as other substituted benzamides, demonstrates how these computational methods are applied. Studies on compounds like 4-ethoxy-2,3-difluoro benzamide have successfully used DFT to calculate optimized geometric parameters, analyze HOMO-LUMO energy gaps, map molecular electrostatic potential, and determine non-linear optical (NLO) properties. researchgate.net Other investigations into various halobenzamides have employed these theoretical tools to understand reaction mechanisms and predict stereoselectivity. nih.govresearchgate.net

However, the specific electronic and steric effects of the chlorine atom at position 2 and the fluorine atoms at positions 3 and 4 of the benzamide ring would result in unique computational data for this compound. Without published studies that have performed these specific calculations, it is not possible to provide an accurate and factual article that adheres to the requested detailed outline. Information from related but distinct molecules cannot be extrapolated without introducing inaccuracies.

Therefore, the generation of an article with specific data tables and detailed research findings for this compound is not feasible at this time.

Computational and Theoretical Chemistry of 2 Chloro 3,4 Difluorobenzamide

Potential Energy Surface (PES) Scans for Conformational Analysis

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific research detailing the Potential Energy Surface (PES) scans for the conformational analysis of 2-Chloro-3,4-difluorobenzamide. While computational studies, including PES scans, are crucial for understanding the conformational preferences, rotational barriers, and structural stability of molecules, it appears that such detailed theoretical analysis has not been published for this particular compound.

In computational chemistry, a Potential Energy Surface (PES) scan is a fundamental technique used to explore the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles and calculating the corresponding energy at each step, researchers can map out the conformational landscape of a molecule. This process identifies low-energy conformers (stable states), transition states between them, and the energy barriers for rotation around specific bonds.

While direct data for this compound is unavailable, studies on structurally related benzamides offer a glimpse into the methodologies that would be employed. For instance, research on other halogenated benzamides has utilized Density Functional Theory (DFT) methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to perform conformational analyses. mdpi.com These studies often reveal the most stable conformations, which are governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding.

The fluorination pattern on the benzamide (B126) ring is known to significantly impact conformational preferences and biological activity. For example, a conformational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) highlighted that the fluorine atoms induce a non-planar conformation, which is crucial for its interaction with biological targets. mdpi.com A similar in-depth analysis for this compound would be invaluable for understanding its chemical behavior and for the rational design of related functional molecules.

Given the lack of specific published research, any discussion on the detailed conformational analysis, including energy profiles and dihedral angle values for this compound, would be purely speculative. The generation of accurate data tables and detailed research findings as requested is therefore not possible at this time. Further computational research is required to elucidate the specific conformational properties of this compound.

Chemical Reactivity and Derivatization Studies of 2 Chloro 3,4 Difluorobenzamide

Reactions at the Amide Moiety

The amide group is a versatile functional group that can undergo several types of reactions, including hydrolysis, N-substitution, and reduction.

Hydrolysis under Acidic and Basic Conditions

The amide bond in benzamides can be cleaved through hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and amine. For instance, the hydrolysis of 2,6-difluorobenzamide (B103285), a related compound, can be achieved. In a similar fashion, 2-Chloro-3,4-difluorobenzamide can be hydrolyzed to 2-Chloro-3,4-difluorobenzoic acid. This process is a fundamental reaction for converting the amide back to the parent carboxylic acid. google.com For example, the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide can be performed using concentrated sulfuric acid, and similar acidic conditions can promote the further hydrolysis of the amide to the carboxylic acid. Basic hydrolysis is also an effective method. For example, the hydrolysis of 6-chloro-2,3-difluorobenzonitrile (B2857011) to the corresponding benzamide (B126) can be accomplished using a strong base like sodium hydroxide (B78521) (NaOH). Similarly, basic conditions can be applied to hydrolyze this compound.

ReactionConditionsProduct
Acidic HydrolysisConcentrated H₂SO₄, Heat2-Chloro-3,4-difluorobenzoic acid
Basic HydrolysisNaOH (aq), HeatSodium 2-chloro-3,4-difluorobenzoate

N-Substitution Reactions

The nitrogen atom of the amide group in this compound can act as a nucleophile, allowing for the introduction of various substituents. These N-substitution reactions are valuable for creating a wide array of derivatives with potentially new chemical and biological properties. For example, in the synthesis of related benzamide structures, alkylation of the amide nitrogen is a key step. mdpi.com One common method involves the reaction of the benzamide with an alkyl halide in the presence of a base. The base, such as potassium carbonate, deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the alkyl halide. mdpi.com

A notable example of N-substitution is the reaction leading to the formation of more complex structures, such as 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide. nih.gov While this example illustrates a more complex N-substituted product, it highlights the capability of the benzamide nitrogen to be functionalized.

ReagentConditionsProduct Type
Alkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃), DMFN-Alkyl-2-chloro-3,4-difluorobenzamide
Acyl Chloride (e.g., CH₃COCl)Base (e.g., Pyridine)N-Acyl-2-chloro-3,4-difluorobenzamide

Reduction of the Amide Group

The deoxygenative reduction of amides is a fundamental transformation that provides access to amines. rsc.org This reaction is particularly important as amines are prevalent in a vast number of biologically active compounds and fine chemicals. rsc.org However, the reduction of amides, especially primary amides, can be challenging due to their high thermodynamic stability. rsc.org

Catalytic hydrosilylation has emerged as an effective method for the reduction of primary amides to their corresponding amines. rsc.org Various catalysts, including those based on iron and manganese, have been developed for this purpose. rsc.org For instance, a general method for the reduction of primary amides involves the use of a catalyst and a silane (B1218182) reducing agent, followed by an acidic workup to isolate the amine as a hydrochloride salt. rsc.org This methodology can be applied to this compound to yield the corresponding (2-Chloro-3,4-difluorophenyl)methanamine.

Reducing Agent SystemProduct
Catalytic Hydrosilylation (e.g., with a Mn catalyst)(2-Chloro-3,4-difluorophenyl)methanamine
Lithium Aluminum Hydride (LiAlH₄)(2-Chloro-3,4-difluorophenyl)methanamine

Transformations of the Halogenated Aromatic Ring

The halogenated benzene (B151609) ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, allowing for further functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. masterorganicchemistry.comsioc-journal.cn The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.comlibretexts.org

In this compound, the amide group and the halogen atoms act as electron-withdrawing substituents, activating the ring towards nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to their trend in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, the highly electronegative fluorine atom at position 4 is the most likely site for nucleophilic substitution.

NucleophilePotential Product (Substitution at C-4)
Amine (e.g., R-NH₂)2-Chloro-3-fluoro-4-(alkylamino)benzamide
Alkoxide (e.g., RO⁻)4-Alkoxy-2-chloro-3-fluorobenzamide
Thiolate (e.g., RS⁻)2-Chloro-3-fluoro-4-(alkylthio)benzamide

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing various functional groups onto an aromatic ring. msu.edu The directing effect of the existing substituents on the ring determines the position of the incoming electrophile. msu.edu

In this compound, the substituents have competing directing effects. The chlorine and fluorine atoms are deactivating groups, meaning they make the ring less reactive towards electrophilic attack than benzene itself. masterorganicchemistry.com However, they are ortho, para-directors due to the ability of their lone pairs to stabilize the carbocation intermediate through resonance. The amide group (-CONH₂) is also a deactivating group but is a meta-director.

The combined directing effects of these substituents would likely lead to a complex mixture of products. The positions ortho and para to the activating group (if any) and meta to the deactivating group are generally favored. Given that all substituents are deactivating, the reaction conditions would need to be carefully controlled. The most likely positions for substitution would be C-5 and C-6, which are ortho and para to some of the halogens and meta to others and the amide group. For example, chlorination of 3,4-difluorobenzamide (B1297546) results in the chlorine atom entering the 2-position. google.com

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄Isomeric mixture of nitro-2-chloro-3,4-difluorobenzamides
HalogenationBr₂, FeBr₃Isomeric mixture of bromo-2-chloro-3,4-difluorobenzamides
Friedel-Crafts AcylationRCOCl, AlCl₃Isomeric mixture of acyl-2-chloro-3,4-difluorobenzamides

Metal-Catalyzed Cross-Coupling Reactions at Halogen Sites

Metal-catalyzed cross-coupling reactions are pivotal in forming carbon-carbon and carbon-heteroatom bonds, often utilizing palladium, nickel, or copper catalysts. fluorine1.ruwikipedia.org These reactions typically involve an organic halide reacting with an organometallic reagent. wikipedia.org In the context of polyhalogenated aromatic compounds like this compound, the differential reactivity of the halogen atoms (F vs. Cl) can be exploited for selective transformations.

While specific studies on the cross-coupling reactions of this compound are not extensively detailed in the provided search results, the reactivity of similar polyfluoroarenes provides valuable insights. fluorine1.ru Generally, the C-Cl bond is more susceptible to oxidative addition with common palladium catalysts than the C-F bond, allowing for selective coupling at the chlorine-substituted position. For instance, palladium-catalyzed cross-coupling of aryl halides with fluorinated arenes has been demonstrated, highlighting the potential for C-H functionalization at an electron-deficient arene. wikipedia.org

The Suzuki cross-coupling reaction, which pairs an organoboron compound with an organic halide, is a widely used method. fluorine1.ru In a related context, the Suzuki reaction between 2,3,4,5-tetrafluorophenylboronic acid and 2-bromopyridine (B144113) yields 2-(2',3',4',5'-tetrafluorophenyl)pyridine, illustrating the utility of this reaction for creating biaryl linkages with fluorinated rings. fluorine1.ru Similarly, other palladium-catalyzed reactions like the Heck, Stille, and Sonogashira couplings are common for functionalizing aryl halides. fluorine1.ru

The table below illustrates potential cross-coupling reactions at the chlorine site of this compound based on general principles of metal-catalyzed reactions.

Reaction Type Coupling Partner Catalyst/Conditions Expected Product
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd catalyst, Base2-(Aryl)-3,4-difluorobenzamide
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst, Base2-(Amino)-3,4-difluorobenzamide
Sonogashira CouplingTerminal alkyne (RC≡CH)Pd/Cu catalyst, Base2-(Alkynyl)-3,4-difluorobenzamide
Heck CouplingAlkene (CH₂=CHR)Pd catalyst, Base2-(Alkenyl)-3,4-difluorobenzamide

Synthesis and Characterization of Structurally Modified Analogues

The structural framework of this compound serves as a template for synthesizing a variety of analogues with modified properties. These modifications often involve altering the halogen substitution pattern, introducing diverse ring systems, or transforming the amide functional group.

The position and number of halogen substituents on the benzamide ring significantly influence the molecule's electronic properties and reactivity. For example, the combination of chloro and fluoro groups can enhance the electron-withdrawing capacity of the ring system.

Systematic studies on related difluorobenzamide isomers, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, highlight the interest in understanding how halogen placement affects crystal packing and intermolecular interactions. mdpi.com While direct examples of synthesizing isomers of this compound were not found, patent literature frequently describes the synthesis of various halogenated benzamide derivatives. For instance, a patent for biaryl derivatives mentions compounds where the benzene ring is substituted with fluoro and chloro atoms at different positions, such as 4-chloro-3-fluoro and 2-fluoro-3-chloro configurations, indicating active research in this area. google.comgoogle.com

The table below outlines some synthesized benzamide analogues with different halogenation patterns, as described in the literature.

Compound Name Halogen Positions Starting Materials
N-(2,4-difluorophenyl)-2-fluorobenzamide2-F on benzoyl group; 2,4-di-F on aniline (B41778) group2-fluorobenzoyl chloride, 2,4-difluoroaniline (B146603) mdpi.com
4-Chloro-2,5-difluorobenzamide4-Cl, 2,5-di-F4-chloro-2,5-difluorobenzoic acid
N-(4-Chlorophenyl)-2,6-difluorobenzamide2,6-di-F on benzoyl group; 4-Cl on aniline group2,6-difluorobenzoyl chloride, 4-chloroaniline (B138754) mdpi.com
2-Chloro-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-yl}-6-fluorobenzamide2-Cl, 6-F on benzoyl groupNot specified google.com

A common derivatization strategy involves replacing the chlorine atom of this compound with various aromatic and heterocyclic groups through cross-coupling reactions. This approach is widely used to explore structure-activity relationships in medicinal chemistry.

For example, a patent describes the synthesis of aromatic amides where a heterocyclic moiety is introduced. google.com Another study details the synthesis of N-pyridyl and pyrimidine (B1678525) benzamides, where different substituents on the benzene ring, including chloro and fluoro atoms, were investigated for their effect on biological activity. nih.gov The synthesis often involves the coupling of a substituted benzoyl chloride with an appropriate amino-heterocycle. nih.gov

The introduction of heterocyclic scaffolds like oxadiazoles, triazoles, and pyridines to benzamide structures is a recurring theme in the development of new compounds. semanticscholar.orggoogleapis.com These moieties can significantly alter the pharmacological properties of the parent molecule.

The following table presents examples of benzamide derivatives featuring diverse aromatic and heterocyclic substitutions.

Derivative Class Introduced Moiety Synthetic Approach Example Compound
Pyridyl BenzamidesPyridine (B92270)Amide coupling of a substituted benzoyl chloride with an aminopyridine. nih.gov3-Fluoro-4-chloro-N-(pyridin-3-yl)benzamide
Oxadiazole Benzamides1,2,4-OxadiazoleAlkylation of a benzamide with a chloromethyl-oxadiazole derivative. semanticscholar.orgN-((3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,6-difluorobenzamide
Thiazole BenzamidesThiazoleCoupling of a carboxylic acid with an aminothiazole after acid chloride formation. acs.org2,3-Difluoro-N-(4-methylthiazol-2-yl)benzamide
Pyrazole BenzamidesPyrazoleAmide coupling with a substituted aminopyrazole. google.com2-Chloro-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-yl}-6-fluorobenzamide

Functional group interconversion refers to the transformation of one functional group into another. wikipedia.org Once the core structure of a this compound derivative is established, further modifications can be made to the amide group or other substituents.

A primary example is the hydrolysis of the amide bond under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Conversely, the amide can be synthesized from the carboxylic acid. For instance, 3,4-difluorobenzamide can be prepared by reacting 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene with ammonia (B1221849). google.com This amide can then be dehydrated to form 3,4-difluorobenzonitrile. google.com

Another common interconversion is the reduction of the amide to an amine. While not specifically documented for this compound derivatives in the provided results, this is a standard transformation in organic synthesis.

The table below summarizes key functional group interconversions relevant to benzamide derivatives.

Starting Functional Group Reagents/Conditions Resulting Functional Group Relevance
Carboxylic AcidThionyl chloride (SOCl₂), then Ammonia (NH₃)AmideSynthesis of the primary benzamide structure. google.com
AmideHalogen-containing dehydration reagentNitrileSynthesis of cyanobenzene derivatives. google.com
AmideAcid or Base, WaterCarboxylic Acid and AmineHydrolysis to precursor molecules.
NitrileWater (hydrolysis)Carboxylic AcidConversion of a nitrile substituent to a carboxylic acid. acs.org

Analytical Method Development for 2 Chloro 3,4 Difluorobenzamide

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and identifying components within a mixture. For 2-Chloro-3,4-difluorobenzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for purity assessment and trace analysis, respectively.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is polar.

A suitable method for the purity assessment of this compound can be adapted from established methods for similar halogenated benzamides. sielc.comekb.eg A common approach involves using a C18 column, which provides a nonpolar stationary phase that can effectively separate the analyte from its potential impurities. chromatographyonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with a range of polarities.

For instance, a gradient program starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent concentration can elute more polar impurities first, followed by the main compound, and then any less polar impurities. The detector is typically a UV spectrophotometer, as the benzene (B151609) ring in this compound absorbs UV light. The UV detection wavelength is often set around 220-330 nm to maximize sensitivity. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine purity testing. ekb.eg

For the detection of trace amounts of this compound, for example in environmental samples or as an impurity in other products, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice due to its high sensitivity and selectivity. researchgate.net GC separates volatile compounds based on their boiling points and interaction with the stationary phase, while MS provides identification based on the mass-to-charge ratio of the fragmented ions.

Given the semi-volatile nature of this compound, a GC-MS method would typically involve a high-temperature capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent). researchgate.net The sample, dissolved in a suitable organic solvent, is injected into a heated inlet where it is vaporized. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different volatilities.

The mass spectrometer is often operated in the electron ionization (EI) mode, which generates characteristic fragmentation patterns. For trace analysis, selected ion monitoring (SIM) is frequently used. In SIM mode, the mass spectrometer is set to detect only specific ions corresponding to the analyte of interest, which significantly enhances sensitivity and reduces background noise. researchgate.netchromatographyonline.com For this compound, characteristic ions would be selected based on its mass spectrum. In some cases, derivatization, such as silylation, may be employed to improve the volatility and chromatographic behavior of the analyte. nih.gov

Table 2: Proposed GC-MS Parameters for Trace Analysis of this compound

Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the compound

| Transfer Line Temp | 290 °C |

Quantitative Analytical Methodologies

Accurate quantification of this compound is essential for various applications, including quality control and research.

UV-Visible spectrophotometry can be a simple and cost-effective method for the quantification of compounds that absorb light in the UV-Visible region. Aromatic compounds like this compound inherently absorb UV light due to the π-electron system of the benzene ring. upi.edu A quantitative method can be developed by measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and using a calibration curve constructed from standards of known concentrations, following the Beer-Lambert law. upi.edu

However, direct UV spectrophotometry may lack specificity if other components in the sample also absorb at the same wavelength. To overcome this, derivatization techniques can be employed. While this compound itself is not a primary amine, it could potentially be hydrolyzed to 2-chloro-3,4-difluoroaniline, which could then be reacted with a chromogenic reagent to produce a colored compound with a unique λmax in the visible region. arcjournals.orgnajah.edu For example, aromatic amines can react with reagents like p-N,N-dimethylphenylenediamine (PDA) in the presence of an oxidizing agent to form a colored complex. arcjournals.org This approach would significantly enhance the selectivity of the spectrophotometric method.

The use of an internal standard (IS) is a common practice in chromatographic quantification to improve the precision and accuracy of the analysis. researchgate.netquora.com An internal standard is a compound of known concentration that is added to both the standard and sample solutions. It helps to correct for variations in injection volume, sample preparation, and instrument response. chromatographyonline.com

The selection of a suitable internal standard is critical. An ideal internal standard should be a compound that is structurally similar to the analyte but is well-resolved from it and any other components in the chromatogram. It should also be stable and not react with the sample components. chromatographyonline.com

For the HPLC analysis of this compound, a structurally related benzamide (B126) or another aromatic compound with similar chromatographic behavior could be chosen. For instance, a compound like 2-bromo-4,5-difluorobenzamide (B1404176) or another substituted benzamide that is not expected to be present in the sample could be a suitable candidate.

For GC-MS analysis, a deuterated analog of the analyte (e.g., this compound-d3) is often the ideal internal standard. Deuterated standards have nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts but can be distinguished by their higher mass in the mass spectrometer. nih.gov This co-elution helps to compensate for any matrix effects during ionization. If a deuterated analog is not available, a structurally similar halogenated aromatic compound could be used.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Formic Acid
2-Chlorobenzamide
2,4,6-Trifluorobenzoic acid
Triethylamine
2-chloro-3,4-difluoroaniline
p-N,N-dimethylphenylenediamine
2-bromo-4,5-difluorobenzamide
p-terphenyl
3-methyl-1,1-diphenylurea
This compound-d3

Strategic Role of 2 Chloro 3,4 Difluorobenzamide in Advanced Organic Synthesis

Precursor in Multi-Step Organic Synthesis

2-Chloro-3,4-difluorobenzamide serves as a crucial starting material or intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. Its substituted benzamide (B126) structure provides a versatile scaffold that can be elaborated through various chemical transformations.

One notable application is in the synthesis of novel benzoylurea (B1208200) derivatives. For instance, 2,6-difluorobenzamide (B103285), a related compound, is used as a starting material to prepare a series of benzoylurea derivatives containing a pyrimidine (B1678525) moiety, which have shown potential antifungal and antibacterial activities. mdpi.comnih.gov The synthesis typically involves condensation, acylation, and thioetherification reactions to build upon the initial benzamide core. mdpi.comnih.gov

The compound is also a precursor for creating complex heterocyclic systems. For example, it can be envisioned as a starting point for synthesizing tripartite 2,6-difluorobenzamides with varied central heterocyclic scaffolds like 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, which have been investigated for their antibacterial properties against multidrug-resistant Staphylococcus aureus. mdpi.com The synthesis of these molecules often involves the alkylation of the benzamide with a suitable heterocyclic intermediate. mdpi.com

Furthermore, the chemical structure of this compound is related to precursors used in the synthesis of potent enzyme inhibitors. For example, the MEK inhibitor CI-1040, 2-(2-Chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-benzamide, was synthesized from precursor anthranilic acids. nih.govresearch-solution.com This highlights the role of difluorobenzamide derivatives in the development of targeted therapeutics.

The preparation of various fluorinated benzamide compounds themselves often starts from simpler halogenated benzonitriles. google.com For example, a general method for preparing fluoro benzamide compounds involves the fluoridation of a halogenated benzonitrile (B105546) followed by hydrolysis of the nitrile group to an amide. google.com This indicates that this compound can be synthesized and then utilized in subsequent synthetic steps.

Building Block for Complex Architectures

The inherent chemical features of this compound, namely the reactive chloro and fluoro substituents on the aromatic ring and the versatile amide group, make it an excellent building block for the construction of intricate molecular architectures. These complex molecules often possess specific biological activities or material properties.

In the context of medicinal chemistry, this compound serves as a key component in the synthesis of novel therapeutic candidates. Its structural framework is found in compounds designed as MEK inhibitors, which are crucial in cancer therapy research. nih.govresearch-solution.com The difluoro-substituted phenyl ring is a key feature that can enhance the binding affinity and metabolic stability of the final drug molecule.

Moreover, the reactivity of the chlorine atom allows for its displacement in nucleophilic substitution reactions, enabling the connection of the benzamide core to other molecular fragments. This is a common strategy for building complex structures in a modular fashion. For instance, related difluorobenzamide compounds are used to create larger molecules with potential antibacterial properties by linking them to other heterocyclic systems. mdpi.com

Methodological Advancements Facilitated by the Compound's Reactivity

The specific reactivity of this compound and related molecules has contributed to advancements in synthetic methodologies. The presence of multiple halogen substituents on the benzene (B151609) ring influences its reactivity in predictable ways, allowing for selective chemical transformations.

The fluorine atoms, being strongly electron-withdrawing, activate the aromatic ring for nucleophilic aromatic substitution reactions. This property is exploited in the synthesis of various derivatives where the chlorine atom or another substituent is replaced by a nucleophile. This reactivity is fundamental in building complex molecules where the difluorobenzamide core is linked to other chemical entities.

The development of efficient methods for the synthesis of fluorinated compounds is an active area of research. Methodologies for preparing fluoro benzamides often involve the hydrolysis of the corresponding benzonitriles. google.com A patented method describes the preparation of fluoro benzamide compounds from fluoro benzonitriles in the presence of a catalytic amount of alkali in an aqueous hydrogen peroxide solution. google.com

Furthermore, the reactivity of related compounds, such as 2-chloro-3-formylquinolines, has been explored under microwave irradiation, leading to efficient and rapid synthetic protocols. ajol.info While not directly involving this compound, these studies on related chloro-substituted aromatic compounds showcase how the reactivity of such functional groups can be harnessed to develop novel and more efficient synthetic methods.

The synthesis of complex molecules often requires the use of specific reagents to achieve the desired transformations. For example, 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) has been used for the efficient synthesis of α-glycosyl chlorides, which are important intermediates in glycosylation reactions. researchgate.net This highlights the ongoing development of new reagents and methods that can be applied to a wide range of substrates, including complex benzamides.

Applications in Synthetic Libraries for Chemical Space Exploration

Synthetic libraries are collections of structurally related compounds that are used to explore a wide range of chemical structures for potential biological activity. This compound is a valuable building block for the creation of such libraries due to its versatile chemical handles and its presence in known bioactive molecules.

The concept of chemical space exploration aims to systematically generate and test a vast number of diverse molecules to identify new drug leads or compounds with other desirable properties. nih.gov By using this compound as a starting scaffold, a multitude of derivatives can be synthesized by varying the substituents at different positions. This allows for a systematic investigation of structure-activity relationships (SAR).

Libraries of compounds based on a common core, such as a benzamide, are instrumental in medicinal chemistry for identifying hits in high-throughput screening campaigns. lifechemicals.com The inclusion of fluorine atoms, as in this compound, is particularly advantageous as fluorine can modulate properties like metabolic stability, binding affinity, and lipophilicity, which are critical for drug development.

The generation of these libraries can be facilitated by combinatorial chemistry approaches, where a common intermediate is reacted with a set of diverse building blocks to rapidly produce a large number of final compounds. The reactivity of the chloro and amide groups in this compound makes it well-suited for such synthetic strategies.

Conclusion and Future Research Trajectories

Summary of Key Synthetic and Characterization Achievements

The primary established achievement regarding 2-Chloro-3,4-difluorobenzamide is its synthesis, which has been documented in patent literature. The synthesis proceeds through a two-step process starting from 3,4-difluorobenzoic acid. The first step involves a regioselective chlorination to produce the key intermediate, 2-chloro-3,4-difluorobenzoic acid. This intermediate is then converted into this compound.

The typical laboratory-scale synthesis involves treating the precursor acid with a chlorinating agent like thionyl chloride to form the highly reactive acyl chloride. This activated intermediate is subsequently reacted with aqueous ammonia (B1221849) to yield the final primary amide product. While specific, comprehensive characterization data for this compound is not widely published, it is understood that standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry would be employed to confirm its structure and purity, consistent with methods used for analogous compounds.

Below is a summary of the documented synthetic pathway.

Interactive Data Table: Synthesis of this compound

Step Reactant Reagents Product Purpose
1 3,4-Difluorobenzoic Acid N,N,N',N'-Tetramethylethylenediamine, sec-Butyl lithium, Hexachloroethane 2-Chloro-3,4-difluorobenzoic acid Regioselective chlorination at the C2 position.

Unexplored Reactivity Profiles and Transformational Pathways

The reactivity of this compound is a significant area for future investigation. The presence of multiple reactive sites—the amide functionality and three halogen substituents on the aromatic ring—suggests a rich and complex chemical profile.

Key areas for exploration include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene (B151609) ring, due to the fluorine and chlorine atoms, makes it a prime candidate for SNAr reactions. Research could determine the relative reactivity of the halogen atoms, particularly the fluorine atoms at the C3 and C4 positions, which are activated by the electron-withdrawing amide and chloro groups.
  • Transformations of the Amide Group: The amide functional group itself is a gateway to other functionalities. Future studies could investigate its hydrolysis back to the carboxylic acid under acidic or basic conditions, its reduction to form 2-chloro-3,4-difluorobenzylamine, or its dehydration to the corresponding nitrile.
  • Metal-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond at the C2 position is a potential site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination. academie-sciences.fr These transformations would allow for the introduction of a wide variety of substituents, creating a library of novel derivatives. The high stability of C-F bonds means the fluorine atoms would likely remain intact under these conditions.
  • Directed Ortho-Metalation: The amide group could potentially act as a directing group for ortho-lithiation, although the presence of the acidic N-H protons would require an initial deprotonation step. This could enable functionalization at the C5 position.
  • Potential for Further Methodological Development in its Synthesis

    While a synthetic route to this compound exists, there is considerable scope for methodological improvement to enhance efficiency, safety, and environmental compatibility.

    Future research could focus on:

  • Alternative Amidation Methods: The use of thionyl chloride generates corrosive and hazardous byproducts. Developing alternative, milder amidation protocols using coupling agents common in peptide synthesis (e.g., DCC, HATU) could provide a safer and more efficient route from the carboxylic acid.
  • One-Pot Syntheses: A more streamlined approach could involve developing a one-pot synthesis from a more accessible starting material. For instance, palladium-catalyzed methods have been developed for the direct synthesis of primary benzamides from aryl bromides via a cyanation and in-situ hydration sequence. rsc.org Applying a similar strategy to a suitably substituted bromobenzene (B47551) could offer a more convergent and efficient pathway.
  • Catalytic Approaches: The hydrolysis of the corresponding nitrile, 2-chloro-3,4-difluorobenzonitrile, is a viable alternative route. Research into catalytic hydrolysis conditions, perhaps using enzymes or transition metal catalysts, could improve yields and reduce waste compared to traditional stoichiometric acid or base hydrolysis. chemicalbook.com
  • Directions for Advanced Theoretical and Computational Investigations

    Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding future experimental work. openaccessjournals.com Advanced theoretical and computational investigations represent a significant and completely open area of research for this molecule.

    Promising directions include:

  • Density Functional Theory (DFT) Calculations: DFT studies can be employed to determine the molecule's optimized three-dimensional geometry, bond lengths, and bond angles. ajol.info This foundational information is crucial for understanding its steric and electronic properties.
  • Spectroscopic Prediction: Theoretical calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts. ajol.info Comparing these theoretical spectra with experimentally obtained data provides a powerful method for structural confirmation.
  • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can provide deep insights into the molecule's reactivity. mdpi.com The HOMO-LUMO gap is an indicator of chemical stability, and the locations of these orbitals can predict sites for electrophilic and nucleophilic attack.
  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map visually represents the electrostatic potential on the molecule's surface. ajol.info This allows for the clear identification of electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions, which can guide the design of targeted chemical reactions.
  • Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 2-Chloro-3,4-difluorobenzamide, and how can reaction yields be improved?

    • Methodological Answer : The synthesis of halogenated benzamides typically involves coupling reactions between substituted benzoyl chlorides and amines. For example, 2-chloro-3,4-difluoro-substituted intermediates can be synthesized via nitration and reduction steps, followed by amidation . To improve yields:

    • Optimize stoichiometry (e.g., 1.2 equivalents of benzoyl chloride to amine).
    • Use coupling agents like EDCI or HOBt in anhydrous DMF.
    • Purify via column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1 v/v) to isolate the product .

    Q. How can researchers validate the purity and structural integrity of this compound?

    • Methodological Answer :

    • Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity.
    • Structural Confirmation :
    • NMR : Analyze 1H^1\text{H}- and 19F^{19}\text{F}-NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm; fluorine coupling patterns).
    • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 205.6 (calculated) .

    Q. What stability considerations are critical for storing this compound?

    • Methodological Answer :

    • Store at −20°C under inert gas (argon) to prevent hydrolysis of the amide bond.
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess susceptibility to moisture and light .

    Advanced Research Questions

    Q. How does this compound modulate IL6/STAT3 signaling pathways, and what experimental models are suitable for validation?

    • Methodological Answer :

    • Mechanistic Insight : The compound may enhance STAT3 phosphorylation by promoting IL6 protein expression, as observed in analogous benzamide derivatives .
    • Validation Models :
    • In Vitro : Use IL6-dependent cell lines (e.g., HepG2) treated with 10–50 µM compound. Measure STAT3 activation via Western blot (anti-pSTAT3 antibodies).
    • Controls : Include STAT3 inhibitors (e.g., Stattic) to confirm pathway specificity .

    Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

    • Methodological Answer :

    • Key Modifications :
    • Replace chlorine with bromine to increase steric bulk and binding affinity.
    • Introduce electron-withdrawing groups (e.g., -CF3_3) at the 5-position to improve metabolic stability.
    • Assays : Test analogs in enzyme-linked assays (e.g., STAT3-DNA binding) and compare IC50_{50} values .

    Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

    • Methodological Answer :

    • Solubility Profiling : Use shake-flask method in DMSO, ethanol, and PBS (pH 7.4) at 25°C. Centrifuge at 10,000×g for 10 min and quantify supernatant via UV-Vis (λ = 254 nm).
    • Data Harmonization : Control for temperature (±0.5°C) and solvent lot variability. Cross-validate with computational models (e.g., COSMO-RS) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.